molecular formula C8H9ClN2O2 B2752506 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid CAS No. 1181448-06-5

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid

Cat. No.: B2752506
CAS No.: 1181448-06-5
M. Wt: 200.62
InChI Key: OSIWTOMGBYRJLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents for other reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid include other pyrimidine derivatives with various substitutions on the pyrimidine ring .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-chloro-6-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWTOMGBYRJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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